molecular formula C12H19N3O2 B8773341 tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate CAS No. 187339-13-5

tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate

Cat. No. B8773341
CAS RN: 187339-13-5
M. Wt: 237.30 g/mol
InChI Key: LNGSPBARAFUWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate” is a chemical compound with the molecular formula C12H18N2O2 . It is also known by its IUPAC name, tert-butyl 2-(2-pyridinyl)ethylcarbamate . The compound is a yellow to brown solid .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate” consists of a pyridine ring attached to an ethyl group, which is further connected to a carbamate group. The carbamate group contains a tert-butyl moiety . The average molecular mass is 238.286 Da .


Physical And Chemical Properties Analysis

“tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate” is a yellow to brown solid . Its molecular weight is 222.29 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I accessed.

properties

CAS RN

187339-13-5

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-9-8-14-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

LNGSPBARAFUWCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% Pd/C (106.4 mg, 0.10 mmole) was added to a solution of 2-[[2-(Boc-amino)ethyl]amino]pyridine-N-oxide (126.7 mg, 0.5 mmole) and cyclohexene (0.25 mL, 0.25 mmole) in absolute EtOH (5 mL), and the mixture was heated to reflux. After 16 hr, the reaction was filtered through celite® and the filtrate was concentrated. The residue was combined with the residue obtained from a separate preparation (0.5 mmole scale), and the combined materials were purified by silica gel chromatography (5% MeOH/CHCl3). The title compound (148.4 mg, 63% based on 1 mmole of 2-[[2-(Boc-amino)ethyl]amino]pyridine-N-oxide) was obtained as a yellow oil: TLC (5% MeOH/CHCl3) Rf 0.43; 1H NMR (400, CDCl3) δ 8.05-8.12 (m, 1 H), 7.37-7.46 (m, 1 H), 6.53-6.61 (m, 1 H), 6.41 (d, J=8.3 Hz, 1 H), 5.12 (br s, 1 H), 4.86 (br s, 1 H), 3.26-3.51 (m, 4 H), 1.44 (s, 9 H); MS (ES) m/e 238 (M+H)+.
Name
2-[[2-(Boc-amino)ethyl]amino]pyridine-N-oxide
Quantity
126.7 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
106.4 mg
Type
catalyst
Reaction Step One
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.